molecular formula C13H16F3NO2 B1438272 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline CAS No. 946784-43-6

4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline

Cat. No.: B1438272
CAS No.: 946784-43-6
M. Wt: 275.27 g/mol
InChI Key: DUZLGWJXDHKLQI-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline is a chemical compound characterized by its unique molecular structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the tetrahydropyran ring and the trifluoromethyl group. One common approach is to start with 2-(trifluoromethyl)aniline and react it with tetrahydropyran-2-ylmethanol under acidic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the aniline group can lead to the formation of nitro compounds.

  • Reduction: Reduction of the nitro group can produce amines.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline can be used to study the interactions between small molecules and biological targets. It may also serve as a probe in biochemical assays.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new products with improved performance.

Mechanism of Action

The mechanism by which 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can interact with various biological targets, leading to specific biochemical effects. The aniline group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline

  • 2-(Trifluoromethyl)aniline

  • 4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenol

Uniqueness: 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline is unique due to the combination of the tetrahydropyran ring and the trifluoromethyl group, which provides distinct chemical and biological properties compared to similar compounds

Biological Activity

4-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-(trifluoromethyl)aniline, with the CAS number 946784-43-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C₁₃H₁₆F₃NO₂, and it has a molecular weight of 275.27 g/mol. The structure features a trifluoromethyl group and a tetrahydropyran moiety which may influence its biological activity.

PropertyValue
CAS Number946784-43-6
Molecular FormulaC₁₃H₁₆F₃NO₂
Molecular Weight275.27 g/mol
Hazard ClassificationIrritant

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, substituted analogs of pyran derivatives have shown promising in vitro anticancer activity. One study reported that specific analogs demonstrated ED(50) values ranging from 0.059 to 0.090 μM against tumor cell lines, suggesting a strong cytotoxic effect .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Research indicates that modifications to the pyran ring and the introduction of various substituents can significantly alter the compound's potency against cancer cells. For example, increasing the electron-withdrawing capacity of substituents on the aromatic ring enhances antitumor activity .

Case Studies

  • In Vitro Studies :
    A study on substituted 4-amino-2H-pyran-2-one analogs revealed that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The most active compounds were noted for their ability to inhibit cell growth effectively .
  • Mechanistic Insights :
    Investigations into the mechanism of action suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. This was demonstrated in studies where treated cells exhibited increased markers of apoptosis compared to untreated controls .
  • Comparative Analysis :
    A comparative analysis with other known antitumor agents highlighted that while some compounds displayed superior efficacy, others showed synergistic effects when combined with traditional chemotherapeutics, indicating potential for combination therapies .

Properties

IUPAC Name

4-(oxan-2-ylmethoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c14-13(15,16)11-7-9(4-5-12(11)17)19-8-10-3-1-2-6-18-10/h4-5,7,10H,1-3,6,8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZLGWJXDHKLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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